molecular formula C13H14N6O B6441674 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile CAS No. 2548990-66-3

2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile

Cat. No.: B6441674
CAS No.: 2548990-66-3
M. Wt: 270.29 g/mol
InChI Key: NMNKIVRFYSCCOG-UHFFFAOYSA-N
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Description

2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile is a heterocyclic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method involves the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions, and the pyrimidine ring is often synthesized via cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .

Mechanism of Action

The mechanism of action of 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with oxadiazole, piperidine, and pyrimidine rings, such as:

Uniqueness

What sets 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O/c1-9-17-18-12(20-9)10-3-2-6-19(8-10)13-15-5-4-11(7-14)16-13/h4-5,10H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNKIVRFYSCCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CCCN(C2)C3=NC=CC(=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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